Molecular Weight Advantage of 6-Chloro vs. 6-Bromo for Atom Economy in Fragment-Based Library Synthesis
In fragment-based library design, the 6-chloro analog (MW = 153.57 g·mol⁻¹) offers a 22.4% lower molecular weight than the 6-bromo congener (MW = 198.02 g·mol⁻¹), resulting in a lower contribution to the final compound's molecular weight when the halogen is retained or substituted [1]. This difference is critical for maintaining lead-like physicochemical properties (e.g., compliance with Lipinski's Rule of Five) when the core is elaborated into full-length inhibitors. The 6-chloro derivative provides a superior balance of reactivity and mass efficiency compared to the 6-bromo variant, which adds unnecessary molecular bulk for targets where a smaller substituent is tolerated at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold [2].
| Evidence Dimension | Molecular weight of the halogenated building block |
|---|---|
| Target Compound Data | 153.57 g·mol⁻¹ (C₆H₄ClN₃) |
| Comparator Or Baseline | 198.02 g·mol⁻¹ (C₆H₄BrN₃, 6-bromopyrazolo[1,5-a]pyrimidine, CAS 705263-10-1) |
| Quantified Difference | Δ = -44.45 g·mol⁻¹ (−22.4% reduction) |
| Conditions | Calculated molecular weight from molecular formula; verified via PubChem [1] and AKSci vendor datasheet . |
Why This Matters
Procurement of the 6-chloro building block provides intrinsically better atom economy and lower mass penalty, which is a decisive factor when synthesizing fragment libraries that must satisfy stringent physicochemical criteria for lead-likeness.
- [1] PubChem Compound Summary for CID 22236701, 6-Bromopyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (2025). View Source
- [2] Gao, M., et al. J. Med. Chem. 2013, 56 (8), 3281–3295. (Illustrates retention and derivatization of the 6-position in DDR1 inhibitors.) View Source
